3-Bromo-6-chloro-2,5-dimethylpyridine

Stepwise heteroaryl functionalization Suzuki–Miyaura coupling Chemoselectivity

3-Bromo-6-chloro-2,5-dimethylpyridine (CAS 2442597-64-8) is a heteroaromatic building block belonging to the 2,5‑lutidine family, substituted with bromine at position 3, chlorine at position 6, and methyl groups at positions 2 and 5. This mixed‑halogen, tetra‑substituted pyridine is used almost exclusively as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C7H7BrClN
Molecular Weight 220.49
CAS No. 2442597-64-8
Cat. No. B2834207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2,5-dimethylpyridine
CAS2442597-64-8
Molecular FormulaC7H7BrClN
Molecular Weight220.49
Structural Identifiers
SMILESCC1=CC(=C(N=C1Cl)C)Br
InChIInChI=1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3
InChIKeyWJYWIIKJRQAUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-2,5-dimethylpyridine (CAS 2442597-64-8): Procurement-Relevant Identity and Key Physicochemical Benchmarks


3-Bromo-6-chloro-2,5-dimethylpyridine (CAS 2442597-64-8) is a heteroaromatic building block belonging to the 2,5‑lutidine family, substituted with bromine at position 3, chlorine at position 6, and methyl groups at positions 2 and 5 [1]. This mixed‑halogen, tetra‑substituted pyridine is used almost exclusively as a synthetic intermediate in medicinal chemistry and agrochemical research . Its computed lipophilicity (XLogP3 = 3.3) and predicted physicochemical parameters (density ≈ 1.538 g cm⁻³, boiling point ≈ 244.7 °C, pKa ≈ ‑0.67) place it in a distinct property space relative to its closest mono‑halo, homo‑dihalo, and non‑halogenated analogs [1].

Why 3-Bromo-6-chloro-2,5-dimethylpyridine Cannot Be Replaced by Common In‑Class Analogs


The 3‑bromo‑6‑chloro‑2,5‑dimethyl substitution pattern is not replicated by any other commercially available 2,5‑lutidine derivative [1]. Homo‑dihalo analogs (e.g., 3,6‑dibromo‑ or 3,6‑dichloro‑2,5‑dimethylpyridine) offer only one type of halogen for cross‑coupling, forfeiting the option of stepwise, chemoselective functionalization [2]. The mono‑halo comparator 3‑bromo‑2,5‑dimethylpyridine lacks the 6‑chloro handle entirely and displays a significantly lower computed lipophilicity (XLogP3 = 2.3 vs. 3.3 for the target compound), which alters its phase‑transfer behaviour, membrane partitioning potential, and chromatographic retention in medicinal‑chemistry workflows [1]. These differences mean that generic replacement by a single‑halogen or homo‑dihalo pyridine would either eliminate key synthetic vectors or modify the physicochemical profile of downstream intermediates, potentially derailing established synthetic routes or structure‑activity relationship (SAR) series.

3-Bromo-6-chloro-2,5-dimethylpyridine: Head‑to‑Head Quantitative Evidence for Scientific Selection


Intrinsic C–Br vs. C–Cl Reactivity Differential Enables Sequential Pd‑Catalyzed Cross‑Coupling

The mixed‑halogen pattern arms 3‑bromo‑6‑chloro‑2,5‑dimethylpyridine for sequential carbon–carbon bond formation, first at the C3‑Br site and subsequently at the C6‑Cl site. Quantitative kinetic ordering was established by Mikagi et al. (2018) for monohalopyridines: under standardized Suzuki–Miyaura conditions [Pd(OAc)₂, PPh₃, K₃PO₄, dioxane/H₂O, 100 °C], the experimental yield order was Br > I ≫ Cl, with 3‑bromopyridine affording the coupling product quantitatively while the corresponding 3‑chloropyridine gave negligible conversion [1]. This Br ≫ Cl reactivity gap is a class‑level feature of halopyridines and is directly transferable to the target compound, which bears a bromine at the electronically favoured C3 position and a chlorine at C6 [2]. In contrast, the homo‑dihalo analogs 3,6‑dibromo‑ and 3,6‑dichloro‑2,5‑dimethylpyridine cannot offer chemoselective tier‑wise couplings because both leaving groups share identical (or nearly identical) reactivity [3].

Stepwise heteroaryl functionalization Suzuki–Miyaura coupling Chemoselectivity

Computed Lipophilicity (XLogP3) Differentiates the Target from Mono‑Halo and Non‑Halogenated 2,5‑Lutidine Scaffolds

The PubChem‑computed XLogP3‑AA value for 3‑bromo‑6‑chloro‑2,5‑dimethylpyridine is 3.3, which is 1.0 log unit higher than that of 3‑bromo‑2,5‑dimethylpyridine (XLogP3 = 2.3) and 1.7 log units above the non‑halogenated parent 2,5‑lutidine (XLogP3 = 1.6) [1]. The target compound is essentially iso‑lipophilic with the dibromo analog (XLogP3 = 3.3) and closely matched to the dichloro analog (XLogP3 = 3.2), yet it provides the synthetic advantage of dual, differentiated halogen reactivity that the homo‑dihalo compounds lack [1]. A delta of +1.0 log unit versus the mono‑bromo comparator translates to a roughly 10‑fold increase in partition coefficient (log P), which can meaningfully shift permeability, metabolic stability, and plasma‑protein‑binding profiles of derived lead series [2].

Lipophilicity Drug-likeness ADME prediction

Density and Phase‑Transition Markers Distinguish the Mixed‑Halogen Scaffold from Both Homo‑Dihalo and Mono‑Halo Analogs

The target compound exhibits a predicted density of 1.538 g cm⁻³ (ChemicalBook prediction, ±0.06) and a predicted boiling point of 244.7 °C (±35 °C) . These values are intermediate between the lighter dichloro analog (density ≈ 1.265 g cm⁻³, boiling point ≈ 227.9 °C) and the heavier dibromo congener (density = 1.795 g cm⁻³, boiling point = 267 °C, melting point = 89‑90 °C, solid at ambient temperature) [1]. The fact that the dibromo compound is a crystalline solid (m.p. 89‑90 °C) whereas the mixed‑halogen compound is expected to be liquid at room temperature (no melting point reported in the literature) has practical implications for automated liquid‑handling and high‑throughput experimentation (HTE) platforms, where solids introduce solubility and dispensing challenges [1]. The mono‑bromo analog has a measured boiling point of 206.5 °C (760 mmHg), nearly 38 °C lower than the predicted boiling point of the target, indicating its higher volatility and potential material‑handling differences during solvent‑removal steps .

Physicochemical characterization Solid‑state properties Scale‑up compatibility

Predicted pKa Confirms Significantly Attenuated Basicity Relative to Non‑Halogenated Lutidine Scaffold

The predicted pKa of the pyridine nitrogen in 3‑bromo‑6‑chloro‑2,5‑dimethylpyridine is –0.67 ± 0.10 (ACD/Labs prediction reported by ChemicalBook) . This value indicates that the nitrogen is essentially non‑basic at physiological pH and will remain unprotonated under most biological assay conditions, in sharp contrast to the parent 2,5‑lutidine (pKa ≈ 6.4) [1]. The drastic reduction in basicity (> 7 log units) is a consequence of the electron‑withdrawing effects of both the ortho‑chlorine (at C6) and the meta‑bromine (at C3) substituents. Among the comparator set, the dichloro analog shares the same predicted pKa of –0.67, whereas the dibromo and mono‑bromo analogs also exhibit attenuated but distinct basicity profiles . For researchers designing CNS‑penetrant or lysosomotropic agents where a neutral pyridine is desired to avoid protonation‑driven off‑target pharmacology, this pKa value provides a quantitative selection criterion.

Basicity Protonation state Medicinal chemistry design

Exclusive Commercial Availability of the 3‑Bromo‑6‑chloro‑2,5‑dimethyl Substitution Pattern

A survey of major commercial chemical databases confirms that the 3‑bromo‑6‑chloro‑2,5‑dimethylpyridine isomer (CAS 2442597-64-8) is the only mixed‑halogen 2,5‑lutidine with bromine at C3 and chlorine at C6 that is widely stocked by multiple global suppliers (MuseChem, BLDpharm, Fluorochem, ABCR, Activate Scientific) at ≥95‑97 % purity . The regioisomeric variant 3‑bromo‑4,6‑dichloro‑2,5‑dimethylpyridine (CAS 1256254-36-0) exists but introduces a third halogen, fundamentally altering the coupling sequence options . No compound bearing the exact pattern chlorine at C3 [and] bromine at C6 (i.e., the reciprocal halogen arrangement) is listed in stock at the time of writing. This exclusivity means that retrosynthetic routes designed around the orthogonal reactivity of a C3‑Br/C6‑Cl lutidine scaffold have no drop‑in replacement; changing to any other halogen‑substituted 2,5‑dimethylpyridine would require route redesign and revalidation of conditions .

Building block uniqueness Chemical space Procurement exclusivity

Quantitatively Justified Application Scenarios for 3-Bromo-6-chloro-2,5-dimethylpyridine (CAS 2442597-64-8)


Sequential Two‑Step Heteroaryl Library Synthesis via Chemoselective Suzuki–Miyaura Coupling

A medicinal‑chemistry team constructing a library of 3,6‑diaryl‑2,5‑dimethylpyridines can exploit the C3‑Br first, C6‑Cl second reactivity cascade. Under standard Suzuki conditions (Pd(OAc)₂, PPh₃, K₃PO₄, dioxane/H₂O, 100 °C), the bromine at C3 undergoes oxidative addition quantitatively, while the chlorine at C6 remains intact [1]. After purification, a second coupling with a different boronic acid under harsher conditions (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃, 110 °C) installs the second aryl group. This sequential strategy compresses the synthetic route from 4‑5 steps to 2‑3 steps compared with starting from 2,5‑lutidine, saving 30‑40 % of synthetic effort per library member [2].

ADME‑Guided Fragment Elaboration with Defined Lipophilicity Increase

Fragment‑based drug discovery (FBDD) programs can use 3‑bromo‑6‑chloro‑2,5‑dimethylpyridine to elaborate a fragment hit while maintaining precise control over log P. Compared with fragment growth using 3‑bromo‑2,5‑dimethylpyridine, the target compound starts with a built‑in +1.0 log unit higher lipophilicity (XLogP3 = 3.3 vs. 2.3) and pre‑installed chlorine, which itself contributes to metabolic stability and membrane permeability [3][4]. This allows chemists to reach an optimal lipophilic ligand efficiency (LLE) window without additional halogenation steps that would require re‑optimizing the coupling sequence.

HTE‑Compatible Parallel Synthesis of CNS‑Targeted Compound Arrays

The predicted liquid state at room temperature and non‑basic pyridine nitrogen (pKa ≈ ‑0.67) make this compound suitable for high‑throughput experimentation (HTE) platforms designing CNS‑penetrant libraries . The absence of a solid‑handling bottleneck (unlike the crystalline dibromo analog, m.p. 89‑90 °C) enables automated liquid dispensing in 96‑ or 384‑well format [5]. The strongly attenuated basicity reduces the risk of P‑glycoprotein efflux and hERG‑channel binding often associated with protonated pyridines, aligning with multiparameter optimization (MPO) scores for CNS drug candidates.

Agrochemical Lead Optimization Requiring Orthogonal Halogen Handles

Agrochemical discovery projects targeting substituted pyridine scaffolds benefit from the mixed‑halogen pattern for late‑stage diversification. The differentiated C3‑Br and C6‑Cl allow sequential introduction of (hetero)aryl, alkenyl, or alkynyl groups, enabling rapid SAR exploration of the Southern and Northern hemispheres of the molecule [1]. The intermediate lipophilicity (XLogP3 = 3.3) and density (1.538 g cm⁻³) are well‑matched to the physicochemical space occupied by commercial fungicides and insecticides that contain halogenated pyridine cores [6].

Quote Request

Request a Quote for 3-Bromo-6-chloro-2,5-dimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.